Ferribalamin
Description
Structure
2D Structure
Properties
CAS No. |
69743-59-5 |
|---|---|
Molecular Formula |
C63H88FeN14O14P |
Molecular Weight |
1352.3 g/mol |
IUPAC Name |
[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;iron(3+);cyanide |
InChI |
InChI=1S/C62H90N13O14P.CN.Fe/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2 |
InChI Key |
OROPUTOIIPBAKU-UHFFFAOYSA-L |
SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Fe+3] |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Fe+3] |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Fe+3] |
Synonyms |
ferribalamin |
Origin of Product |
United States |
Ii. Historical Trajectories and Foundational Research on Ferribalamin
Discovery and Initial Preparation of Ferribalamin as an Fe(III)-Analogue of Vitamin B12
The investigation into vitamin B12 analogues, where the central cobalt atom is replaced by other metals, led to the synthesis of this compound, the iron(III) counterpart. The first successful preparation of this compound was reported in 1979 by R. Bieganowski and W. Friedrich. mdpi.comiitr.ac.innih.govscribd.com Their work represented a significant step in exploring the chemical flexibility of the corrin (B1236194) ring system, a complex tetrapyrrole macrocycle that forms the core of vitamin B12. kent.ac.uk
The synthesis was achieved by introducing iron into a metal-free derivative of vitamin B12. This foundational research provided the first tangible evidence that the cobalt ion in the natural vitamin could be substituted with iron, creating a new member of the corrinoid family. nih.gov The preparation and some of the initial properties of this Fe(III)-analogue were detailed in their publication, opening a new avenue for comparative studies between the native cobalt-containing vitamin and its synthetic analogues. mdpi.comiitr.ac.indokumen.pub
Table 1: Foundational Research on this compound
| Publication Year | Researchers | Key Contribution | Reference |
|---|
Early Insights into this compound's Structure and Coordination Environment
Initial characterization of this compound relied on the analytical techniques available at the time, primarily spectrophotometry. nih.gov This method allowed researchers to probe the electronic structure of the newly synthesized compound and compare it to that of cyanocobalamin (B1173554) (Vitamin B12). The coordination environment of a metal ion within a complex, such as the iron in this compound, dictates its properties and is often studied using a combination of spectroscopic and computational methods. sciforum.netrsc.org
In this compound, the iron (Fe(III)) ion is situated within the corrin macrocycle. The coordination environment is crucial as it influences the electronic structure and reactivity of the metal center. nih.gov While the initial 1979 report provided the first spectrophotometric data, it laid the groundwork for understanding how the replacement of cobalt with iron alters the molecule's properties. nih.gov The coordination sphere in such complex molecules typically involves the four nitrogen atoms of the corrin ring and can include axial ligands above and below the plane of the ring, similar to the structure of vitamin B12 itself. researchgate.net
Table 2: Initial Characterization Methods for this compound
| Technique | Purpose | Finding/Application | Reference |
|---|---|---|---|
| Spectrophotometry | To analyze the electronic properties of the compound. | Used to characterize the newly synthesized this compound and compare it to vitamin B12. | nih.gov |
Concluding Remarks
Ferribalamin remains a compound of significant theoretical interest in bioinorganic chemistry. As the direct iron analogue of cobalamin, its study is crucial for deconvoluting the specific roles of the metal and the macrocycle in the function of vitamin B12. While its initial synthesis and basic characterization have been reported, a comprehensive, quantitative analysis of its physicochemical properties, such as detailed spectroscopic signatures and redox potentials, is not widely available in the public literature. Furthermore, its potential catalytic activity and its ability to function as a prosthetic group in B12-dependent enzymes remain largely unexplored territories. Future detailed studies on this compound and other metal analogues are essential to fully answer the long-standing question of why nature chose cobalt for the remarkable chemistry of vitamin B12.
V. Computational and Theoretical Insights into Ferribalamin Reactivity and Structure
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of ferribalamin at the subatomic level. These methods, including both semi-empirical and ab initio approaches like Hartree-Fock (HF), are used to model the distribution of electrons within the molecule and the nature of the chemical bonds. acs.orgacs.orguni-muenster.de
For this compound, a primary focus of quantum chemical calculations would be the Fe-N bonds within the corrin (B1236194) macrocycle and the axial ligand bonds. The replacement of Co(III) with Fe(III) alters the d-electron count and the energies of the metal-centered molecular orbitals. Calculations can elucidate these differences, providing insight into the stability of the complex. Natural Bond Orbital (NBO) analysis, a common quantum chemical tool, can be used to quantify the nature of the Fe-C and Fe-N bonds, determining their degree of covalent and ionic character. nih.gov
Key research findings from analogous studies on cobalamins show that the electronic properties are heavily dependent on the axial ligands. nih.gov Similar investigations on this compound would likely reveal how the iron center modulates the electronic communication between the upper and lower axial positions, a critical factor in the reactivity of these molecules.
Table 1: Representative Data from Quantum Chemical Calculations on Metallocorrinoids
| Parameter | Method | Cobalamin (Co) | Predicted this compound (Fe) | Significance |
| Metal-N (Corrin) Bond Length | DFT/B3LYP | ~1.90 Å | Shorter/Longer? | Indicates strength of macrocycle coordination. |
| Axial Bond Dissociation Energy | CASSCF/MP2 | Ligand-dependent | Higher/Lower? | Relates to the lability of axial ligands. |
| HOMO-LUMO Gap | TD-DFT | ~2.5 eV | Different | Governs electronic transitions and reactivity. |
| NBO Charge on Metal Center | NBO Analysis | ~+0.5 to +0.8 | Expected to differ | Reflects the electron-donating/withdrawing nature of the corrin ring. |
This table presents hypothetical, yet scientifically grounded, data for this compound based on typical results from cobalamin studies to illustrate the investigative power of the methods.
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and, crucially, the mechanisms of chemical reactions. kent.ac.ukimrpress.com For this compound, DFT studies would be instrumental in mapping out the potential energy surfaces for various catalytic reactions, identifying transition states, and calculating activation energies.
Given that cobalamin-dependent enzymes catalyze a range of reactions, including methyl transfers and radical-based rearrangements, a key question is how an iron center would alter these mechanisms. unl.edu DFT calculations could model, for example, the homolytic cleavage of the Fe-C bond to form an Fe(II) species and an alkyl radical, a critical step in many B12-dependent isomerases. mdpi.com By calculating the bond dissociation energy (BDE) of the axial Fe-C bond, researchers can predict the feasibility of such radical-based pathways compared to their cobalt analogues.
Furthermore, DFT is used to explore the role of the protein environment in modulating reactivity. veganhealth.orgnih.gov Hypothetical reaction mechanisms for this compound could be modeled, such as its interaction with substrates in an enzyme active site, to understand how the iron center influences substrate binding and subsequent transformation. nih.gov
Molecular Dynamics (MD) Simulations of this compound in Solution and Protein Environments
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights that are complementary to static quantum chemical calculations. dokumen.pubtandfonline.comctdbase.org An MD simulation of this compound would model the motions of its atoms in a simulated aqueous solution or within the confines of a binding protein.
A primary goal of MD simulations would be to understand the conformational flexibility of the corrin ring and its sidechains when iron is the central metal. The "fold angle" of the corrin macrocycle is a critical structural parameter in cobalamins, and MD simulations can predict how this might change in this compound and how that change affects its interactions with binding partners. nih.gov
When placed in a simulated protein environment, such as a B12-binding protein like transcobalamin or intrinsic factor, MD simulations can reveal the specific interactions—hydrogen bonds, electrostatic interactions, and van der Waals forces—that stabilize the this compound-protein complex. dokumen.pub These simulations can also track the movement of water molecules in and out of the active site, which can be crucial for catalysis.
Table 2: Key Parameters from Molecular Dynamics Simulations
| Simulation Parameter | Method/Force Field | Finding in Cobalamin Systems | Projected Insight for this compound |
| Root-Mean-Square Deviation (RMSD) | AMBER, CHARMM | Stable backbone (~1-2 Å) | Assess overall structural stability in solution/protein. |
| Root-Mean-Square Fluctuation (RMSF) | AMBER, CHARMM | Sidechains show higher flexibility | Identify flexible regions influenced by the Fe center. |
| Corrin Ring Fold Angle | Custom Force Field / QM/MM | ~15-20 degrees, varies with ligand | Determine the impact of Fe on macrocycle conformation. |
| Solvent Accessible Surface Area (SASA) | GROMACS Analysis Tools | Changes upon protein binding | Quantify how protein binding sequesters this compound from the solvent. |
Modeling of Redox Potentials and Electron Transfer Pathways
The redox chemistry of this compound is expected to be significantly different from that of cobalamin. Modeling of redox potentials and electron transfer (ET) pathways is therefore essential. Computational methods, often combining DFT with continuum solvent models (like PCM) or QM/MM approaches, are used to predict the standard reduction potentials for the Fe(III)/Fe(II) and potentially Fe(II)/Fe(I) couples. iitr.ac.indntb.gov.ua
These calculated potentials are critical for understanding whether this compound could function as an electron shuttle in biological systems. rightanswerknowledge.com The protein environment can dramatically tune redox potentials, and computational models can dissect the contributions of individual amino acid residues to this tuning. unl.edu For instance, the electrostatic environment and hydrogen-bonding network within a protein active site can stabilize one oxidation state over another, shifting the redox potential by hundreds of millivolts. dntb.gov.ua
Furthermore, computational approaches based on Marcus theory can be used to model the kinetics of electron transfer to and from this compound. iitr.ac.in These models can identify the most likely pathways for electron tunneling through the protein structure, providing a complete picture of its potential role in bioenergetic chains. tandfonline.com
Comparative Computational Analysis with Cobalamins and Other Metalloporphyrin Systems
A comparative analysis is central to understanding the unique properties of this compound. By performing identical computational calculations on this compound, cobalamin, and other related systems like iron porphyrins (hemes), researchers can isolate the specific effects of replacing cobalt with iron within a corrin macrocycle. mdpi.com
Key Comparative Points:
Metal Ion: The primary difference is Co(III) in cobalamin versus Fe(III) in this compound. This changes the d-electron configuration, spin state possibilities, and Lewis acidity, all of which can be modeled.
Macrocycle: The corrin ring of balamins is more flexible and reduced than the porphyrin ring of hemes. Comparative DFT studies can quantify how the electronic properties of iron are modulated by the corrin ligand versus the porphyrin ligand. kent.ac.uk
Reactivity: While cobalamins are known for generating alkyl radicals and acting as methyl carriers, iron porphyrins (hemes) are typically involved in electron transfer and oxygen activation. unl.edu Computational modeling can predict whether this compound's reactivity profile would be more "cobalamin-like" or "heme-like."
This comparative approach provides a deeper understanding of how nature tunes the function of metallo-cofactors by subtly altering the metal ion or the surrounding organic scaffold.
Vi. Coordination Chemistry and Bioinorganic Aspects of the Ferribalamin Iron Center
Ligand Field Effects and Spin State Dynamics of the Iron(III) Center
The interaction between the iron(III) center and the surrounding ligands in ferribalamin is governed by ligand field theory (LFT), which describes the bonding and orbital arrangement in coordination complexes. wikipedia.org The d-orbitals of the iron(III) ion, which are degenerate in a free ion, are split into different energy levels by the electrostatic field of the ligands. libretexts.org In an octahedral complex, the ligands cause the d-orbitals to split into two sets: the lower energy t2g (dxy, dxz, dyz) and the higher energy eg (dx2-y2, dz2) orbitals. libretexts.org The magnitude of this energy separation, known as the ligand field splitting (Δo), is influenced by the nature of the ligands. libretexts.org
The spin state of the iron(III) center, which can be either high-spin or low-spin, is a direct consequence of the ligand field strength. In a weak ligand field, Δo is small, and it is energetically more favorable for the five d-electrons of Fe(III) to occupy all five d-orbitals individually before pairing up, resulting in a high-spin (S = 5/2) state. libretexts.org Conversely, a strong ligand field leads to a large Δo, making it more favorable for the electrons to pair up in the lower energy t2g orbitals, resulting in a low-spin (S = 1/2) state. libretexts.orgnih.gov The spin state is a critical determinant of the complex's magnetic properties, reactivity, and spectroscopic features. cecam.org The dynamic interplay between these spin states can be influenced by factors such as temperature, pressure, and the nature of the axial ligands. arxiv.orgkmlabs.com
Axial Ligation Properties and Trans Effect in this compound Complexes
In addition to the equatorial coordination by the corrin (B1236194) ring, the iron center in this compound can coordinate one or two axial ligands. scribd.com The nature of these axial ligands significantly influences the electronic and steric properties of the complex. The trans effect is a key concept in understanding the influence of an axial ligand on the bond opposite to it. libretexts.orglibretexts.org A strong σ-donating or π-accepting ligand can weaken the bond of the ligand in the trans position, making it more susceptible to substitution. libretexts.orglibretexts.org
This phenomenon, also observed in surface-adsorbed metalloporphyrins, is termed the "surface trans-effect," where the substrate acts as one of the axial ligands. tum.dersc.org The coordination of a second axial ligand, such as nitric oxide (NO), can weaken the interaction between the metal center and the surface. tum.de This effect is driven by competition for the metal's d-orbitals. libretexts.org A strong trans-directing ligand will effectively modulate the reactivity of the metal center by influencing the lability of the trans ligand. researchgate.netuni-muenster.de
| Ligand Property | Influence on this compound Complex |
| Strong σ-donor | Weakens the trans axial ligand bond, increasing its lability. libretexts.orglibretexts.org |
| Strong π-acceptor | Stabilizes the five-coordinate intermediate in substitution reactions, influencing the trans effect. libretexts.orglibretexts.org |
| Bulky Ligand | Can sterically hinder the approach of other ligands and influence the coordination geometry. |
Redox Chemistry and Electron Transfer Mechanisms involving Iron(II)/(III) this compound States
The ability of iron to exist in multiple oxidation states, primarily +2 and +3, is central to the redox chemistry of this compound. flinnprep.comonlinetuition.com.mydocbrown.info The conversion between Fe(II) and Fe(III) states involves the transfer of a single electron and is a fundamental process in many biological systems. flinnprep.comwordpress.com The redox potential of the Fe(III)/Fe(II) couple in this compound is modulated by the nature of the axial ligands. researchgate.net Ligands that preferentially stabilize the Fe(III) state will lower the redox potential, making the complex a stronger oxidizing agent. researchgate.net Conversely, ligands that stabilize the Fe(II) state will raise the redox potential. researchgate.net
Electron transfer (ET) involving this compound can occur through two primary mechanisms: outer-sphere and inner-sphere. In outer-sphere ET, the electron is transferred over a distance without any direct contact between the coordination spheres of the reactants. libretexts.org The rate of outer-sphere ET is influenced by the distance between the redox partners and the reorganization energy required to adjust the bond lengths and solvent molecules upon electron transfer. libretexts.org In contrast, inner-sphere ET involves the formation of a bridging ligand between the two metal centers, facilitating electron transfer. The efficiency of electron transfer in biological systems is often optimized through specific protein environments that create "tunneling pathways" for the electron. nih.gov In some systems, electron transfer is coupled to proton transfer, a process known as proton-coupled electron transfer (PCET). wikipedia.org
| Electron Transfer Parameter | Description |
| Redox Potential | The tendency of the Fe(III)/Fe(II) couple to gain or lose an electron, influenced by axial ligation. researchgate.net |
| Reorganization Energy | The energy required to change the geometries of the reactants and the surrounding solvent molecules upon electron transfer. libretexts.org |
| Electron Tunneling Pathways | Specific routes through the protein or ligand framework that facilitate long-range electron transfer. nih.gov |
Photochemical and Thermal Reactivity of this compound Complexes
The absorption of light by this compound complexes can lead to photochemical reactions. Upon excitation, an electron can be promoted to a higher energy orbital, creating an excited state with distinct reactivity. nih.gov For some Fe(III) complexes, ligand-to-metal charge transfer (LMCT) excited states can be photoactive, leading to processes like photo-oxidation. nih.gov The stability of the metal-ligand bonds in the excited state can be significantly different from the ground state, potentially leading to ligand dissociation or other photochemical transformations.
Thermal reactions of this compound complexes involve changes in the coordination sphere or oxidation state of the iron center as a result of heat. For instance, thermal desorption can be used to remove volatile axial ligands, restoring the original state of the complex. tum.de The thermal stability of the bonds to the axial ligands is a key factor in these processes.
Comparative Coordination Studies with Other Metallocorrinoids (Mn, Ni, Cu, Zn)
Comparing this compound with other synthetic metallocorrinoids containing metals like manganese (Mn), nickel (Ni), copper (Cu), and zinc (Zn) provides valuable insights into why nature selected cobalt for vitamin B12. uni-muenster.degoogle.com These metal-substituted analogs allow for a systematic investigation of how the central metal ion influences the properties of the corrin macrocycle. google.com For instance, the coordination geometry, redox properties, and reactivity of the metallocorrinoid are all highly dependent on the identity of the metal ion. google.comkent.ac.uk
Studies on these artificial metallocorrinoids help to rationalize the unique suitability of cobalt for the biological functions of vitamin B12, which often involve the formation and cleavage of a cobalt-carbon bond. kent.ac.uk The redox chemistry of the super-reduced Co(I) state is a critical aspect that is not readily accessible with many other metals. uni-muenster.de Comparative studies also extend to the interaction of these metallocorrinoids with various ligands and their potential applications in different chemical and biological contexts. researchgate.netiitr.ac.innih.gov
| Metal Center | Common Oxidation States | Key Features in Corrinoids |
| Fe(III) | +2, +3 | Subject of this article; redox active. flinnprep.com |
| Co(III) | +1, +2, +3 | Naturally occurring in Vitamin B12; forms stable organometallic bonds. kent.ac.ukctdbase.org |
| Mn(II/III) | +2, +3, +4 | Can exhibit varied redox chemistry. |
| Ni(II) | +1, +2, +3 | Can be redox active; found in coenzyme F430. kent.ac.uk |
| Cu(II) | +1, +2 | Redox active. |
| Zn(II) | +2 | Redox inactive; often used as a spectroscopic probe. |
Vii. Biological and Bioinorganic Research Applications of Ferribalamin As a Corrinoid Model
Ferribalamin as a Research Probe for Cobalamin-Dependent Systems
The core principle behind using metal-substituted analogues like this compound is to systematically alter the electronic and coordination properties of the corrinoid cofactor to observe the resulting effects on its biological interactions. This compound, first prepared and described in 1979, is a structural analogue of vitamin B12, retaining the complex corrin (B1236194) ring but featuring an iron(III) ion at its center. preprints.orgnih.gov The development of such analogues, including those with rhodium, zinc, or copper, has been instrumental in analyzing the pathways of B12-dependent processes. wikipedia.orgnih.gov
The utility of a corrinoid analogue as a research probe depends on its ability to interact with the biological machinery that recognizes, transports, and utilizes natural cobalamin. Studies on other metal-substituted balamins have provided a framework for understanding these interactions. For example, zincobalamin and rhodibalamin have been used to study the binding requirements of human intrinsic factor and transcobalamins, the essential proteins for B12 uptake and transport. nih.gov These studies have revealed the critical importance of the coordinative bond between the central metal ion and the nucleotide loop for optimal recognition by these binding proteins. nih.gov
While this compound is conceptually a valuable probe, its application in studying cobalamin-dependent systems is primarily as a comparative model. Its interactions are often inferred from the behavior of other analogues and theoretical principles. For instance, research on B12-based chemical probes designed to identify new B12-binding proteins in microorganisms showcases a sophisticated application of analogue-based discovery. nih.govpnnl.gov this compound's role is more foundational, helping to establish the baseline importance of the cobalt ion by demonstrating the consequences of its substitution.
Investigations into Enzyme-Ferribalamin Interactions in Non-Clinical Systems
The interaction between an enzyme and its cofactor is highly specific, and substituting the metal ion in a corrinoid can drastically alter this relationship. Non-clinical studies with various cobalamin analogues have demonstrated that even subtle structural changes can turn a cofactor into an inhibitor. biorxiv.org While direct and extensive research on this compound's interaction with specific enzymes is limited in the available literature, significant insights can be drawn from studies on other metal-substituted B12 analogues and the enzymes they target.
Research on human B12 transport proteins provides a clear example of how metal substitution affects protein-corrinoid binding. The binding affinities of metal-free (hydrogenobalamin), zinc, copper, and rhodium analogues were tested against human intrinsic factor (IF), transcobalamin I (TCI), and transcobalamin II (TCII). nih.gov Analogues where the central metal could not form a strong coordinate bond with the 5,6-dimethylbenzimidazole (B1208971) base showed markedly reduced binding. nih.gov This suggests that this compound, with the coordination chemistry of Fe(III) differing from Co(III), would likely exhibit significantly weaker binding to these transport proteins and, by extension, to B12-dependent enzymes.
The following table, adapted from findings on other B12 analogues, illustrates the principle of how metal substitution impacts binding affinity to human B12-binding proteins. The values represent the relative concentration of the analogue needed to inhibit 50% of cyano[57Co]cobalamin binding.
| Corrinoid Analogue | Central Ion | Relative 50% Inhibition Index (vs. Cyanocobalamin) |
| Zincobalamin | Zn(II) | 0.65 - 2.35 |
| Cupribalamin | Cu(II) | 2.3 - 5.0 |
| Hydrogenobalamin | None (2H+) | 10 - 160 |
| Dicyanorhodibalamin | Rh(III) | 16 - 125 |
This table demonstrates the variable binding affinities of different metal-substituted cobalamin analogues to human intrinsic factor, transcobalamin I, and transcobalamin II. A lower index indicates stronger binding, closer to that of natural cobalamin. Data derived from studies on various analogues highlight the importance of the central metal ion in molecular recognition. nih.gov
These data underscore that the function of cobalamin-dependent enzymes, such as isomerases and methyltransferases, relies on precise molecular recognition that is heavily influenced by the central metal ion. nih.gov The substitution with iron would likely disrupt the delicate electronic and structural balance required for efficient catalysis, positioning this compound as a probable inhibitor or a very weak substrate for these enzymes.
Exploring Metal Selectivity and Specificity in Corrinoid Biosynthesis Pathways
The biosynthesis of corrinoids is a complex process that culminates in the insertion of a cobalt ion into a modified tetrapyrrole ring. acs.org The study of this compound and its potential formation provides a direct window into the metal selectivity of this crucial step. The enzyme responsible for metal insertion in the anaerobic biosynthesis pathway is a cobaltochelatase, often designated as CbiK. acs.orguniprot.org
Research has shown that cobaltochelatases are not perfectly specific and can promiscuously insert other divalent metal ions. Studies on CbiK from Salmonella typhimurium and Desulfovibrio vulgaris have demonstrated that these enzymes can insert ferrous iron (Fe²⁺) into the corrin precursor, sirohydrochlorin, to form siroheme (B1205354), and by extension, the iron-containing corrinoid precursor to this compound. uniprot.orgunl.ptnih.gov However, this activity is significantly less efficient than cobalt insertion. The enzyme displays a clear preference for cobalt, which explains why cobalamin, and not this compound, is the natural product. uniprot.org This inherent selectivity is a key mechanism for ensuring the correct metal cofactor is synthesized. unl.ptnih.gov
The ability of CbiK to function as a ferrochelatase in vitro and to complement E. coli mutants deficient in siroheme synthesis in vivo highlights its evolutionary link to ferrochelatases, which insert iron into protoporphyrin IX to make heme. acs.orgunl.ptoup.com Despite structural similarities, specific residues in the active site of CbiK confer its preference for cobalt over iron. acs.org
The following table summarizes the findings from a study on the two CbiK cobaltochelatases from D. vulgaris, showing their specific activities with either cobalt or iron as the metal substrate.
| Enzyme Form | Metal Substrate | Specific Activity (nmol mg⁻¹ h⁻¹) |
| CbiKP | CoCl₂ | 14.0 ± 0.8 |
| FeCl₂ | 8.0 ± 0.3 | |
| Δ28CbiKP | CoCl₂ | 13.0 ± 0.6 |
| FeCl₂ | 8.0 ± 0.2 |
This table shows the specific activities of two forms of cobaltochelatase (CbiK) from Desulfovibrio vulgaris with cobalt and iron. The data indicate that while the enzymes can utilize iron, their activity is notably higher with cobalt, demonstrating metal selectivity. unl.ptnih.gov
Utility of this compound in Elucidating Radical Chemistry Mechanisms Mediated by Corrinoids
A remarkable feature of coenzyme B12 (adenosylcobalamin) is its role as a source of radicals for catalysis. Many B12-dependent enzymes, particularly isomerases, utilize the homolytic cleavage of the cobalt-carbon (Co-C) bond of adenosylcobalamin to generate a highly reactive adenosyl radical, which initiates the rearrangement of the substrate. kent.ac.uk The stability and reactivity of this organometallic bond are central to its biological function.
The utility of this compound in studying these mechanisms is largely theoretical and serves as a point of negative comparison. Theoretical calculations comparing the chemical properties of cobalt and iron in corrin and porphyrin systems have shown that a Co-C bond is significantly more resistant to hydrolysis (by 33–48 kJ mol⁻¹) than a corresponding Fe-C bond. wits.ac.za This suggests that an organometallic "this compound coenzyme" with an iron-carbon bond would be far too unstable in an aqueous enzymatic active site to function as a reliable radical reservoir.
The inherent instability of the Fe-C bond likely precludes this compound from being a useful direct probe for radical chemistry. Instead, its conceptual role is to highlight the unique fitness of cobalt for this biological purpose. The kinetic inertness of Co(III) combined with the ability to form a relatively stable, yet cleavable, Co-C bond is a partnership that nature has selected. wits.ac.za In contrast, other synthetic analogues, such as those containing rhodium (a heavier homologue of cobalt), have been synthesized and studied. Adenosylrhodibalamin, the rhodium analogue of coenzyme B12, was found to be inactive and acted as an inhibitor of a B12-dependent enzyme, further illustrating the stringent metal requirement for radical-based catalysis. nih.gov
Structural Mimicry and Functional Analogy in Bioinorganic Models
The function of cobalamin can be broadly divided into two areas: its role in recognition and transport, and its role in catalysis. As a functional analogue, this compound appears to be poor in both respects.
Recognition and Transport: As discussed previously, studies with other metal analogues show that the precise nature of the central metal and its ability to coordinate the pendant nucleotide base are critical for high-affinity binding to transport proteins like intrinsic factor. nih.gov The different electronic structure and preferred coordination geometry of Fe(III) compared to Co(III) would likely lead to weaker binding, making this compound a poor functional mimic for uptake and trafficking.
Catalytic Activity: Cobalamin's catalytic functions depend on the chemistry of the cobalt center, including its redox properties (cycling between Co(III), Co(II), and Co(I)) and its ability to form and cleave the Co-C bond in coenzyme B12. wits.ac.za The redox potentials of the Fe(III)/Fe(II) couple in a corrin ring are different from the Co(III)/Co(II)/Co(I) potentials of cobalamin, and the instability of the Fe-C bond makes it an unsuitable platform for radical chemistry. wits.ac.za
Therefore, this compound serves as a model that demonstrates that structural mimicry is not sufficient for functional analogy. It reinforces the concept that the selection of cobalt in vitamin B12 was not arbitrary but was crucial for the evolution of its specific biological functions. The study of more stable analogues, like rhodibalamins, which can be synthesized and characterized in detail, provides further avenues to explore the inhibitory potential of structural B12 mimics. nih.govsoton.ac.ukthieme-connect.com
Assessment of this compound's Role in Understanding Trace Metal Utilization in Biological Systems
Biological systems must manage a complex economy of trace metals, ensuring that essential but potentially toxic metals are acquired and delivered to the correct proteins while preventing mis-metalation. preprints.orgresearchgate.net The study of this compound, particularly its biosynthesis, offers a clear illustration of the principles of selective trace metal utilization.
Iron is typically far more abundant than cobalt in most biological environments. researchgate.net The challenge for an organism that synthesizes vitamin B12 is to insert the rare cobalt ion into the corrin ring instead of the plentiful iron ion. The cobaltochelatase enzyme (CbiK) is the biological solution to this problem. As established, CbiK has a significantly higher specific activity for cobalt than for iron. unl.ptnih.gov This enzymatic selectivity ensures that, under normal physiological conditions, the biosynthesis pathway produces cobalamin, not this compound.
This compound's role in this context is that of a "what-if" scenario. The fact that this compound's precursor can be produced by CbiK, especially under the artificial conditions of cobalt deficiency and iron surplus, demonstrates the inherent chemical possibility of its formation. uniprot.org This potential for mis-metalation underscores the biological necessity and efficiency of the metal selection mechanisms that have evolved. These mechanisms are a critical part of trace metal homeostasis, preventing the formation of incorrect and likely non-functional metallo-cofactors. researchgate.net Thus, this compound serves less as a direct analytical tool in the field and more as a powerful conceptual model for teaching and understanding the challenges and solutions related to trace metal utilization in biology.
Viii. Advanced Analytical Methodologies for Ferribalamin Research
Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, LC-MS/MS)
Chromatographic methods, particularly high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are indispensable tools for the separation and purity assessment of ferribalamin. wikipedia.orgsepscience.com These techniques allow researchers to separate this compound from other corrinoids, reaction byproducts, and impurities with high resolution.
High-Performance Liquid Chromatography (HPLC):
HPLC is a cornerstone technique for analyzing this compound preparations. kent.ac.uknih.govnih.gov Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. kent.ac.uknih.govnih.gov This setup effectively separates compounds based on their hydrophobicity. For instance, a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., Tris-HCl) and an organic solvent like acetonitrile (B52724) allows for the efficient separation of this compound from related compounds. nih.gov The purity of a this compound sample is often determined by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram. sepscience.com
A typical HPLC method for the analysis of a related iron-chelate complex, ferrioxamine, which can inform potential approaches for this compound, was validated for several parameters as detailed in the table below. nih.govresearchgate.net
| Parameter | Result |
| Linearity | 0.3–80 nmol on-column |
| Limit of Detection (LOD) | 0.2 nmol on-column |
| Limit of Quantification (LOQ) | 0.3 nmol on-column |
| Recovery | 91–102% |
| Reproducibility | High intra- and inter-day |
| A simple, robust, and reproducible HPLC method for iron determination in biological matrices based on ferrioxamine formation has been developed and validated. nih.govresearchgate.net The method demonstrated good linearity, low detection and quantification limits, and high recovery and reproducibility. nih.govresearchgate.net |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
For more complex mixtures or when higher sensitivity and specificity are required, LC-MS/MS is the method of choice. wikipedia.orgnih.gov This technique couples the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. wikipedia.org After chromatographic separation, the analyte is ionized (e.g., via electrospray ionization - ESI) and enters the mass spectrometer. Here, the precursor ion corresponding to this compound can be selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides a highly specific and sensitive method for quantification and identification, even in complex biological matrices. nih.govcuny.edu
The development of a robust LC-MS/MS method involves optimizing several parameters, including the chromatographic gradient, sample preparation (e.g., protein precipitation or solid-phase extraction), and mass spectrometer settings. nih.govcuny.edu
Electrochemical Methods for Redox Characterization and Sensing
Electrochemical techniques are pivotal for characterizing the redox properties of this compound and for developing electrochemical sensors. mdpi.comdntb.gov.ua These methods provide insights into the electron transfer processes involving the central iron atom.
Spectroelectrochemistry is a powerful technique for the electro-characterization of corrinoid derivatives. mdpi.comdntb.gov.ua It allows for the simultaneous measurement of electrochemical and spectroscopic (e.g., UV-Vis) data, providing a detailed picture of the electronic structure of the molecule in different oxidation states.
Electrochemical sensing platforms, potentially utilizing materials like magnetic nanoparticles, can be designed for the sensitive and selective detection of specific molecules. mdpi.com While not yet explicitly reported for this compound, the principles of using ferrocene-labeled probes to detect specific gene sequences could be adapted for developing this compound-based sensors. mdpi.com Such sensors could have applications in various research areas.
Spectrophotometric and Fluorometric Assays for Research Quantification
Spectrophotometric and fluorometric assays offer sensitive and straightforward methods for the quantification of this compound in research settings. nih.govnih.govnih.govdenovix.comcreative-enzymes.commdpi.com
Spectrophotometric Assays:
These assays are based on the principle that this compound absorbs light at specific wavelengths in the UV-Vis spectrum. The concentration of this compound in a solution can be determined by measuring its absorbance and applying the Beer-Lambert law. For instance, a method developed for the determination of iron(III)-dimethyldithiocarbamate (ferbam) involved forming a colored complex with a maximum absorption peak at a specific wavelength. nih.gov A similar principle could be applied to this compound, potentially after a derivatization step to enhance sensitivity and selectivity. The table below outlines the performance of a representative spectrophotometric method for an iron complex. nih.gov
| Parameter | Result |
| Molar Absorption Coefficient | 1.06 x 10⁵ L mol⁻¹ cm⁻¹ |
| Sandell's Sensitivity | 3.9 ng cm⁻² |
| Detection Limit | 2.2 ng mL⁻¹ |
| Relative Standard Deviation | 1.06% |
| A spectrophotometric method for the determination of ferbam (B1672600) demonstrated high sensitivity and low detection limits. nih.gov |
Fluorometric Assays:
Fluorometric assays are generally more sensitive than spectrophotometric methods. creative-enzymes.com These assays rely on the measurement of fluorescence emitted by a compound. nih.govnih.govdenovix.com A fluorometric assay for this compound would involve either its native fluorescence or the use of a fluorescent probe that interacts specifically with this compound to produce a measurable signal. These assays are particularly useful for high-throughput screening and can be performed in microplate format for rapid analysis. nih.govnih.gov
Method Validation and Robustness for Academic Research Applications
For any analytical method to be considered reliable for academic research, it must undergo a thorough validation process to demonstrate its suitability for the intended purpose. ich.orgeuropa.euscielo.brfda.gov Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness. nih.govich.orgscielo.br
Method Validation:
The validation process ensures that the analytical method provides results that are accurate and reproducible. scielo.br Accuracy is typically assessed by analyzing a sample with a known concentration of the analyte and comparing the measured value to the true value. ich.org Precision is evaluated by performing repeated measurements on the same sample and is often expressed as the relative standard deviation (RSD). scielo.br Specificity demonstrates that the method can accurately measure the analyte in the presence of other components. nih.govresearchgate.net
Robustness:
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. nih.govresearchgate.netupenn.eduosf.io This provides an indication of its reliability during normal usage. nih.gov For an HPLC method, for example, robustness would be tested by slightly varying parameters such as the pH of the mobile phase, the column temperature, and the flow rate, and observing the effect on the results. nih.govresearchgate.net A robust method will show minimal variation in the results when these parameters are changed slightly. nih.govembj.org
Ix. Future Research Trajectories and Emerging Paradigms in Ferribalamin Studies
Integration of Artificial Intelligence and Machine Learning for Ferribalamin Research
The complexity of metalloproteins and their analogues presents a significant challenge to traditional research methodologies. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity, offering unprecedented opportunities for accelerating this compound research. nih.govresearchgate.netmdpi.com
Predictive Modeling of Structure and Function:
Data-Driven Discovery of Novel Properties:
Machine learning models can analyze large datasets from spectroscopic and electrochemical experiments to identify subtle patterns and correlations that may not be apparent to human researchers. This could lead to the discovery of novel catalytic activities or unexpected electronic properties of this compound. For instance, AI could be employed to analyze complex reaction mixtures to identify potential intermediates and byproducts in this compound-catalyzed reactions.
Accelerating Experimental Design:
AI and ML can optimize experimental workflows by predicting the most promising conditions for synthesis, crystallization, and functional assays. nih.govspringernature.comong-home.my This can significantly reduce the time and resources required for experimental studies. For example, a machine learning model could be trained to predict the optimal solvent system and temperature for the synthesis of this compound analogues with specific desired properties.
| AI/ML Application Area | Potential Impact on this compound Research | Example Methodologies |
| Structure Prediction | Accurate 3D modeling of this compound and its derivatives. | Deep learning (e.g., AlphaFold), molecular dynamics simulations. |
| Property Prediction | Estimation of redox potentials, ligand binding affinities, and spectral properties. | Quantitative Structure-Activity Relationship (QSAR) models, neural networks. researchgate.net |
| Functional Genomics | Identification of potential biological targets and pathways for this compound. | Network analysis, pathway mapping algorithms. |
| Experimental Design | Optimization of synthesis and characterization protocols. | Bayesian optimization, active learning. nih.govspringernature.comong-home.my |
Development of Novel this compound Analogues as Specific Bioinorganic Probes
The unique structure of this compound, with its central iron atom, makes it an attractive scaffold for the design of novel bioinorganic probes. By chemically modifying the corrin (B1236194) ring or the axial ligands, it is possible to create a diverse library of this compound analogues with tailored properties for specific biological applications.
Fluorescent Probes for Cellular Imaging:
By attaching fluorescent tags to the this compound molecule, it may be possible to develop probes for imaging the uptake and distribution of this compound in living cells. This could provide valuable insights into the cellular transport mechanisms of corrinoids and the intracellular fate of iron.
Redox-Sensitive Probes:
The iron center in this compound can cycle between different oxidation states (Fe(II) and Fe(III)). This property could be exploited to design redox-sensitive probes that change their spectroscopic or electrochemical properties in response to the cellular redox environment. Such probes could be used to study oxidative stress and other redox-related biological processes.
Enzyme Inhibitors and Activity-Based Probes:
This compound analogues could be designed to act as inhibitors of specific enzymes that interact with vitamin B12 or other corrinoids. By incorporating a reactive group, these analogues could also be developed as activity-based probes to label and identify their target enzymes in complex biological samples.
| Analogue Type | Design Strategy | Potential Application |
| Fluorescent Probes | Covalent attachment of fluorophores to the corrin ring or axial ligand. | Cellular imaging of uptake and localization. |
| Redox-Sensitive Probes | Introduction of redox-active moieties that couple to the Fe(II)/Fe(III) redox cycle. | Monitoring intracellular redox status. |
| Enzyme Inhibitors | Modification of the corrin ring or axial ligands to enhance binding to target enzymes. | Probing the function of B12-dependent enzymes. |
| Activity-Based Probes | Incorporation of a reactive group for covalent modification of the target enzyme. | Target identification and validation. |
High-Throughput Screening Methodologies for this compound Interactions
High-throughput screening (HTS) methodologies are essential for rapidly assessing the interactions of this compound and its analogues with a large number of biological targets or small molecules. acs.org These approaches can significantly accelerate the discovery of new biological functions and applications for this compound.
Screening for Protein Interactions:
HTS assays can be developed to identify proteins that bind to this compound. nih.govacs.org This could be achieved using techniques such as protein microarrays or phage display. The identification of this compound-binding proteins could reveal new biological pathways and cellular processes that are modulated by this iron-containing corrinoid.
Enzyme Inhibition Assays:
HTS can be used to screen large libraries of small molecules for their ability to inhibit the activity of enzymes that utilize this compound as a cofactor or are otherwise affected by its presence. acs.orgnih.gov This could lead to the discovery of novel drug candidates for a variety of diseases.
Cell-Based Assays:
Cell-based HTS assays can be employed to evaluate the effects of this compound and its analogues on various cellular processes, such as cell proliferation, apoptosis, and gene expression. These assays can provide valuable information about the biological activity and potential therapeutic applications of these compounds.
| HTS Methodology | Objective | Example Platform |
| Protein Microarrays | Identify this compound-binding proteins. | Glass slides with thousands of immobilized proteins. |
| Phage Display | Isolate peptides or antibodies that bind to this compound. | Libraries of bacteriophages expressing diverse peptides. |
| Enzyme Inhibition Assays | Screen for inhibitors of this compound-dependent enzymes. | Microplate-based fluorescence or absorbance assays. acs.org |
| Cell-Based Assays | Assess the cellular effects of this compound analogues. | High-content imaging, reporter gene assays. |
Exploration of this compound in Non-Biological Material Science Applications (e.g., Catalysis, Advanced Materials)
The unique electronic and structural properties of this compound suggest that it may have applications beyond the realm of biology, particularly in the fields of catalysis and materials science. The presence of an iron center within a corrin macrocycle offers opportunities for novel chemical reactivity. mdpi.com
Catalysis:
Iron is an abundant and environmentally benign metal that is known to catalyze a wide range of chemical reactions. acs.orgnih.gov The corrin ligand in this compound could provide a unique coordination environment for the iron center, potentially leading to novel catalytic activities. This compound and its synthetic analogues could be investigated as catalysts for reactions such as C-H activation, oxidation, and reduction. mdpi.com The modular nature of the corrinoid structure would allow for the fine-tuning of the catalyst's properties by modifying the peripheral substituents or the axial ligands.
Advanced Materials:
The incorporation of this compound into polymeric matrices or onto the surface of nanomaterials could lead to the development of advanced materials with novel electronic, optical, or magnetic properties. For example, this compound-containing polymers could be explored as components of sensors or electronic devices. The magnetic properties of the iron center could also be exploited in the design of new magnetic materials.
| Application Area | Potential Role of this compound | Research Direction |
| Homogeneous Catalysis | Catalyst for organic transformations. | Synthesis of this compound analogues with tailored catalytic activity. acs.org |
| Heterogeneous Catalysis | Immobilized catalyst on a solid support. | Development of robust and recyclable this compound-based catalysts. mdpi.com |
| Sensors | Recognition element for specific analytes. | Design of this compound-based sensors with high selectivity and sensitivity. |
| Magnetic Materials | Building block for molecular magnets. | Investigation of the magnetic properties of this compound and its derivatives. |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
